SMART-H

Description

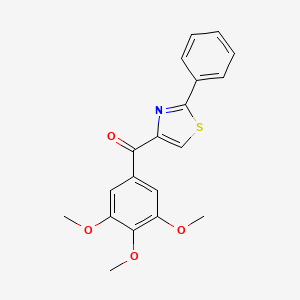

Structure

2D Structure

3D Structure

Properties

CAS No. |

1135797-91-9 |

|---|---|

Molecular Formula |

C19H17NO4S |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(2-phenyl-1,3-thiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C19H17NO4S/c1-22-15-9-13(10-16(23-2)18(15)24-3)17(21)14-11-25-19(20-14)12-7-5-4-6-8-12/h4-11H,1-3H3 |

InChI Key |

WZEMDWPKLKAUOH-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CSC(=N2)C3=CC=CC=C3 |

Synonyms |

(2-phenylthiazol-4-yl)-(3,4,5-trimethoxyphenyl)methanone SMART 100 SMART-100 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to "SMART-H": Deconstructing a Term in Modern Chemistry and Technology

The term "SMART-H" does not refer to a single, universally recognized chemical compound. Instead, it is a designation used across various scientific and technological domains, from materials science infrastructure to concepts in chemical bonding and consumer health products. This guide will explore the different contexts of "this compound" and provide a detailed technical overview of the most relevant chemical application for researchers and drug development professionals: the generation of molecular hydrogen for therapeutic purposes, as exemplified by commercially available products.

The Ambiguity of "this compound"

Initial investigations reveal that "this compound" is an umbrella term with multiple meanings:

-

Research Infrastructure: "this compound" can refer to the "Infrastructure for Materials Research for Transporting Hydrogen," a collaboration aimed at studying the effects of hydrogen on materials.[1]

-

Hydrogen Energy Technology: The name is associated with companies developing hydrogen-on-demand technologies, such as the "HydroDrive™ Energy-Cell," which augments engine air supply with hydrogen to improve fuel efficiency and reduce emissions.[2][3][4]

-

Advanced Chemical Concepts: In academic literature, "Smart HBs" or "Smart Hydrogen Bonds" describe strong, functional hydrogen bonds that are crucial to the mechanisms of complex biological and chemical systems.[5]

-

Consumer Health Products: Several products use a similar name to market the benefits of molecular hydrogen (H₂), often generated through the reaction of elemental magnesium with water.[6][7]

For the purpose of this technical guide, we will focus on the last interpretation, as it involves a specific and reproducible chemical process with direct relevance to health and drug development research.

Case Study: "CHEW SMART Molecular Hydrogen Tablets"

One of the prominent applications of "this compound" in the health sector is the in-situ generation of molecular hydrogen for consumption. Products like "CHEW SMART Molecular Hydrogen Tablets" provide a convenient method for producing hydrogen-enriched water.[6][7]

The fundamental technology behind these tablets is the reaction of elemental magnesium with water to produce molecular hydrogen and magnesium hydroxide. This is a well-known redox reaction.

Chemical Equation:

Mg(s) + 2H₂O(l) → Mg(OH)₂(aq) + H₂(g)

In this reaction, magnesium metal is oxidized, and water is reduced. To facilitate this reaction at a controlled rate and to improve palatability, these tablets are formulated with a blend of natural acids. These acids react with the magnesium to produce hydrogen and a magnesium salt of the acid. For example, with malic acid:

Mg(s) + C₄H₆O₅(aq) → Mg(C₄H₄O₅)(aq) + H₂(g)

The primary components of these hydrogen-generating tablets are designed to produce pure molecular hydrogen without harmful byproducts.[6]

| Component | Function |

| Elemental Magnesium | The primary reactant that reacts with water and acids to generate molecular hydrogen. |

| Malic Acid | A natural acid (found in apples) that reacts with magnesium to produce hydrogen. |

| Tartaric Acid | A natural acid (found in grapes) that also reacts with magnesium to facilitate hydrogen production. |

| Adipic Acid | A natural acid (found in sugar beets) that contributes to the reaction for hydrogen generation. |

Table 1: Key Ingredients of a Representative "this compound" Product.

Experimental Protocol: Generation of Hydrogen-Enriched Water

The following protocol outlines the methodology for generating hydrogen-enriched water using a "this compound" tablet for experimental or personal use.

Materials:

-

"CHEW SMART Molecular Hydrogen Tablet" or equivalent

-

500 mL of deionized or distilled water

-

Sealed, airtight container (e.g., a glass bottle with a screw cap)

-

(Optional) H₂ meter for quantifying dissolved hydrogen concentration

Procedure:

-

Fill the container with 500 mL of water.

-

Place one tablet into the water. The tablet will begin to effervesce as hydrogen gas is produced.

-

Immediately seal the container to allow the hydrogen to dissolve into the water under slight pressure.

-

Allow the reaction to proceed for 10-15 minutes, or until the tablet is fully dissolved.

-

Gently swirl the container to ensure maximum dissolution of the generated hydrogen.

-

(Optional) Use an H₂ meter to measure the concentration of dissolved molecular hydrogen.

-

The hydrogen-enriched water is now ready for use in experiments or for consumption.

Visualization of the "this compound" Workflow

The following diagram illustrates the workflow for generating and utilizing hydrogen-enriched water from a "this compound" tablet.

Caption: Workflow for generating hydrogen-enriched water using a "this compound" tablet.

This technical guide provides a comprehensive overview of the most relevant chemical interpretation of the term "this compound" for the scientific community. While "this compound" is not a specific chemical compound, the technologies and products associated with this name, particularly those for generating molecular hydrogen, offer significant opportunities for research and development.

References

- 1. This compound – INFRASTRUCTURE FOR MATERIALS RESEARCH FOR TRANSPORTING HYDROGEN [smarth-ntnu.com]

- 2. This compound.org [this compound.org]

- 3. This compound.org [this compound.org]

- 4. This compound.org [this compound.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. chewsmartlife.com [chewsmartlife.com]

- 7. 9f587b-09.myshopify.com [9f587b-09.myshopify.com]

Technical Guide: Mechanism of Action of SMART-H Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMART-H, a member of the 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART) class of compounds, is a potent small molecule inhibitor of tubulin polymerization with significant potential as an anticancer therapeutic.[1][2] Its primary mechanism of action involves binding to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][3] A key feature of this compound is its ability to circumvent P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), rendering it effective against cancer cell lines that have developed resistance to other tubulin-targeting agents like taxanes.[1][3][4] Preclinical studies have demonstrated its efficacy in vitro against various cancer cell lines and in vivo in human tumor xenograft models.[1][5][6]

Core Mechanism of Action

The anticancer activity of this compound is derived from its direct interaction with the cellular cytoskeleton. The compound selectively targets tubulin, a fundamental component of microtubules.

-

Molecular Target: αβ-Tubulin heterodimers.[1]

-

Binding Site: Competitively binds to the colchicine-binding site on β-tubulin.[1][2][4][7]

-

Molecular Effect: By occupying the colchicine site, this compound physically obstructs the polymerization of αβ-tubulin heterodimers into microtubules.[1][2][6] This action disrupts the dynamic equilibrium between polymerization and depolymerization, which is critical for microtubule function.

-

Cellular Consequences: The inhibition of microtubule dynamics leads to a cascade of events culminating in cell death:

-

Mitotic Spindle Disruption: Microtubules are unable to form a functional mitotic spindle, a structure essential for chromosome segregation during cell division.

-

Cell Cycle Arrest: The cell's mitotic checkpoint is activated, causing an arrest in the G2/M phase of the cell cycle.[1][3]

-

Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]

-

Quantitative Biological & Pharmacokinetic Data

Summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Citation(s) |

| This compound | PC-3 | Prostate | ~56.39 | [2] |

| SMART-F | PC-3 | Prostate | 6 - 43 | [2] |

| SMART-F | A375 | Melanoma | 6 - 43 | [2] |

| Paclitaxel | PC-3 | Prostate | 5.16 | [2] |

| Colchicine | PC-3 | Prostate | ~57.6 | [2] |

Note: Several sources state that this compound exhibits sub-nanomolar IC₅₀ values against a variety of cancer cells in vitro, though specific values were not always provided.[5][6]

Details the concentration of this compound required to inhibit tubulin polymerization by 50%.

| Compound | Parameter | Value (µM) | Conditions | Citation(s) |

| This compound | IC₅₀ | 4.23 | Bovine brain tubulin | [1] |

| Colchicine | IC₅₀ | 4.91 | Bovine brain tubulin (Positive Control) | [1] |

| This compound | % Inhib. | 90% | 10 µM concentration, Bovine brain tubulin | [1] |

Presents the efficacy of this compound in mouse xenograft models.

| Model | Treatment | Efficacy Metric (%T/C) | Outcome | Citation(s) |

| Human Prostate (PC-3) | This compound or SMART-F | 4 - 30% | Significant tumor growth inhibition | [1][3] |

| Human Melanoma (A375) | This compound or SMART-F | 4 - 30% | Significant tumor growth inhibition | [1][3] |

| Human Prostate (PC-3) | This compound (15 mg/kg for 21 days) | Not specified | No apparent neurotoxicity observed | [1][3] |

%T/C = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates higher efficacy.

| Parameter | Value / Observation | Species | Citation(s) |

| Oral Bioavailability | 3.3% (at 10 mg/kg) | Rat | [5] |

| Aqueous Solubility | 1.1 ± 0.1 µg/mL | - | [5] |

| Permeability (Caco-2) | Excellent (Papp = 33 × 10⁻⁶ cm/s) | In vitro | [5] |

| Metabolic Stability | Half-life: <5 to 30 minutes | Human, Dog, Rat, Mouse (Liver Microsomes) | [6][8] |

| IV Pharmacokinetics | Favorable: low clearance, long half-life | Rat, Dog | [5] |

| Metabolism | Major processes: ketone reduction, demethylation | Human (Liver Microsomes) | [6] |

Experimental Protocols

This protocol describes a method to measure the effect of this compound on tubulin assembly in vitro.

-

Reagents & Materials:

-

Bovine brain tubulin (>97% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP (1.0 mM)

-

This compound compound (dissolved in DMSO)

-

Positive control (e.g., Colchicine) and negative control (DMSO vehicle)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm).

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 0.4 mg) in ice-cold General Tubulin Buffer.

-

Add aliquots of test compounds (e.g., this compound at 10 µM) or controls to the wells of a 96-well plate.

-

Add the tubulin solution to the wells.

-

Initiate polymerization by adding GTP and immediately placing the plate in the spectrophotometer pre-warmed to 37°C.

-

Monitor the increase in absorbance at 340 nm every minute for a specified period (e.g., 15-60 minutes). The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Data Analysis: Compare the rate and extent of polymerization in the presence of this compound to the vehicle control. Calculate the IC₅₀ value by testing a range of compound concentrations.[1]

-

This protocol outlines a general procedure for assessing the antitumor activity of this compound in a mouse model.

-

Materials & Subjects:

-

Immunocompromised mice (e.g., nude mice).

-

Human cancer cells (e.g., PC-3 prostate or A375 melanoma).

-

This compound formulated in a suitable vehicle.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant human cancer cells into the flanks of the mice.

-

Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 15 mg/kg) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal) and schedule (e.g., daily for 21 days).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, calculate the %T/C to determine efficacy.[1][3]

-

References

- 1. Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orally Bioavailable Tubulin Antagonists for Paclitaxel-Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sabizabulin | VERU-111 | tubulin inhibitor | microtubule destabilizer | CAS 1332881-26-1 | COVID-19 | Buy VERU111 from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Emergence of SMART Methodologies in Targeted Drug Development

An In-depth Technical Guide on the Core Principles of SMART-H Technology

In the landscape of modern pharmacology, "SMART" (Self-Monitoring, Analysis, and Reporting Technology) principles are being increasingly integrated into the drug development pipeline. While "this compound Technology" is not a formally recognized single entity, this guide construes it as the application of SMART principles to a specific, critical biological target. This whitepaper will delve into the core tenets of this approach, using the Hedgehog (H) signaling pathway as a central case study. The Hedgehog pathway is a crucial regulator of embryonic development and its dysregulation is implicated in numerous cancers, making it a prime target for therapeutic intervention.

This document will provide researchers, scientists, and drug development professionals with a technical overview of how to apply SMART principles to the discovery and validation of novel therapeutics targeting the Hedgehog pathway. We will explore the underlying mechanisms, detail relevant experimental protocols, present data in a structured format, and visualize key processes.

Core Principles of SMART Drug Development

The SMART paradigm in drug discovery and development emphasizes a feedback-driven, data-rich approach to understanding and modulating biological systems. This can be broken down into four key components:

-

Sensing and Monitoring: This involves the real-time or high-frequency measurement of biological activities. In the context of drug development, this translates to assays and technologies that can continuously monitor the state of a signaling pathway or the physiological response to a therapeutic agent.[1][2][3] Digital health technologies (DHTs) and remote monitoring allow for the collection of continuous data from clinical trial participants.[4]

-

Analysis: The large datasets generated from continuous monitoring require sophisticated analysis. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable for identifying patterns, predicting responses, and optimizing drug candidates.[5][6] These technologies can help in narrowing down potential drug compounds and predicting their efficacy and toxicity, thereby reducing the time and cost of development.[5]

-

Reporting: Clear and actionable reporting of the analyzed data is crucial for decision-making. This includes not only reporting adverse events but also providing insights into the mechanism of action and potential biomarkers for patient stratification.[7]

-

Targeted Modulation: This is the ultimate goal of the drug development process. By leveraging the insights gained from sensing, monitoring, and analysis, researchers can design and develop therapeutics that precisely modulate the activity of a specific target, such as the Hedgehog signaling pathway, to achieve a desired therapeutic outcome with minimal side effects.

Case Study: The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development.[8] In adults, its activity is mostly suppressed, but its reactivation can lead to the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[8]

Key Components of the Hedgehog Pathway:

-

Ligands: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), and Desert Hedgehog (DHH).[8]

-

Receptors: Patched (PTCH1 and PTCH2) and Smoothened (SMO).[8][9]

-

Intracellular Signaling Proteins: Suppressor of Fused (SUFU) and Kinesin family members.

-

Transcription Factors: GLI family proteins (GLI1, GLI2, GLI3).[9]

Mechanism of Action:

In the "off" state, the PTCH1 receptor inhibits the activity of SMO.[8] This leads to the proteolytic cleavage of GLI transcription factors into their repressor forms, which prevent the transcription of Hh target genes.

In the "on" state, the binding of an Hh ligand to PTCH1 relieves the inhibition of SMO.[8] Active SMO then initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and activate the transcription of target genes that promote cell growth and survival.[8][9]

Caption: The Hedgehog signaling pathway in its 'Off' and 'On' states.

Experimental Protocols for a SMART Approach to Hedgehog Pathway Inhibitors

A robust drug discovery program targeting the Hedgehog pathway will incorporate a variety of assays to monitor the effects of candidate compounds.

High-Throughput Screening (HTS) for SMO Inhibitors

Objective: To identify small molecules that inhibit the activity of the Smoothened (SMO) receptor.

Methodology:

-

Cell Line: Use a cell line that is responsive to Hedgehog signaling, such as the Shh-LIGHT2 cell line, which contains a GLI-responsive luciferase reporter construct.

-

Assay Principle: In the presence of a Hedgehog agonist (e.g., SAG), the pathway is activated, leading to luciferase expression. An SMO inhibitor will block this activation and reduce the luciferase signal.

-

Protocol:

-

Plate Shh-LIGHT2 cells in 384-well plates.

-

Add compounds from a chemical library at a fixed concentration (e.g., 10 µM).

-

Add a sub-maximal concentration of SAG to all wells except for negative controls.

-

Incubate for 48-72 hours.

-

Add a luciferase substrate and measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound relative to positive (SAG only) and negative (DMSO only) controls.

Caption: High-Throughput Screening workflow for SMO inhibitors.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To confirm that hit compounds from the HTS modulate the expression of downstream Hedgehog target genes.

Methodology:

-

Cell Line: Use a cancer cell line with a constitutively active Hedgehog pathway (e.g., due to PTCH1 or SUFU mutations).

-

Protocol:

-

Treat cells with varying concentrations of the hit compound for 24-48 hours.

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for Hedgehog target genes (e.g., GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation: Summarizing Quantitative Results

Clear and concise presentation of quantitative data is essential for comparing the efficacy of different compounds.

Table 1: In Vitro Activity of SMO Inhibitor Candidates

| Compound ID | HTS % Inhibition @ 10 µM | IC50 (nM) in Shh-LIGHT2 Assay |

| Cmpd-001 | 98.2 | 15.3 |

| Cmpd-002 | 85.7 | 120.1 |

| Cmpd-003 | 45.1 | >1000 |

| Vismodegib | 99.5 | 3.1 |

Table 2: Effect of Cmpd-001 on Hedgehog Target Gene Expression

| Treatment | Relative GLI1 mRNA Expression (Fold Change) | Relative PTCH1 mRNA Expression (Fold Change) |

| Vehicle (DMSO) | 1.00 | 1.00 |

| Cmpd-001 (10 nM) | 0.45 | 0.52 |

| Cmpd-001 (100 nM) | 0.08 | 0.11 |

| Cmpd-001 (1000 nM) | 0.01 | 0.02 |

Conclusion

The application of SMART principles to drug development, as illustrated through the targeting of the Hedgehog signaling pathway, represents a paradigm shift towards a more rational, data-driven, and efficient approach. By integrating real-time monitoring of pathway activity with advanced data analysis, researchers can accelerate the identification and optimization of potent and selective therapeutics. A deep understanding of the underlying biology of the target pathway, coupled with robust and quantitative experimental methodologies, is fundamental to the success of this strategy. As technologies for biological sensing and data analysis continue to evolve, the SMART approach will undoubtedly play an increasingly central role in the future of medicine.

References

- 1. medicaleconomics.com [medicaleconomics.com]

- 2. targetedonc.com [targetedonc.com]

- 3. Telehealth - Wikipedia [en.wikipedia.org]

- 4. Digital Health Technologies (DHTs) for Drug Development | FDA [fda.gov]

- 5. pharmtech.com [pharmtech.com]

- 6. mrisoftware.com [mrisoftware.com]

- 7. Patient Monitoring Systems Enabling Efficient Self-Service Reporting Management [mobisoftinfotech.com]

- 8. Hedgehog signaling pathway and gastrointestinal stem cell signaling network (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of a pH-Responsive Theranostic Nanoparticle System

This technical guide provides a comprehensive overview of the synthesis pathway for a model stimuli-responsive theranostic system, herein referred to as a "SMART" (Stimuli-Responsive) nanoparticle. This guide is intended for researchers, scientists, and drug development professionals working in the field of nanomedicine and targeted drug delivery. The focus is on a pH-responsive system designed to selectively release a therapeutic payload in the acidic tumor microenvironment.

The synthesis involves the creation of a mesoporous silica nanoparticle (MSN) core, loading it with a chemotherapeutic agent (doxorubicin), and capping it with a gatekeeper molecule attached via a pH-sensitive hydrazone linker. This design ensures that the drug remains encapsulated in physiological pH conditions (pH 7.4) and is released upon exposure to the lower pH of tumor tissues (pH ~6.5) or endosomes (pH ~5.0).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesized pH-responsive theranostic nanoparticles, compiled from various studies on similar systems.

| Parameter | Typical Value | Method of Measurement |

| Nanoparticle Core | ||

| Particle Size (diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |

| Pore Size | 2 - 4 nm | Nitrogen Adsorption-Desorption Isotherms (BET) |

| Surface Area | 800 - 1200 m²/g | Nitrogen Adsorption-Desorption Isotherms (BET) |

| Pore Volume | 0.8 - 1.2 cm³/g | Nitrogen Adsorption-Desorption Isotherms (BET) |

| Drug Loading | ||

| Drug Loading Capacity (DLC) | 10 - 20% (w/w) | UV-Vis Spectroscopy, Fluorescence Spectroscopy |

| Drug Loading Efficiency (DLE) | 85 - 95% | UV-Vis Spectroscopy, Fluorescence Spectroscopy |

| Drug Release | ||

| Drug Release at pH 7.4 (24h) | < 15% | Dialysis Method with UV-Vis/Fluorescence Spectroscopy |

| Drug Release at pH 5.0 (24h) | > 80% | Dialysis Method with UV-Vis/Fluorescence Spectroscopy |

Experimental Protocols

This section details the methodologies for the key experiments in the synthesis of the pH-responsive theranostic nanoparticles.

Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

-

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Cetyltrimethylammonium bromide (CTAB)

-

Ethanol

-

Ammonia solution (28-30%)

-

Deionized water

-

-

Procedure:

-

Dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol.

-

Add 7.0 mL of ammonia solution to the CTAB solution and stir vigorously for 30 minutes at 40°C.

-

Add 5.0 mL of TEOS dropwise to the solution while maintaining vigorous stirring.

-

Continue stirring for 2 hours to allow for the formation of the nanoparticles.

-

Collect the nanoparticles by centrifugation at 10,000 rpm for 15 minutes.

-

Wash the collected particles three times with ethanol and three times with deionized water.

-

To remove the CTAB template, resuspend the particles in an acidic ethanol solution (1% v/v HCl) and reflux at 60°C for 6 hours.

-

Collect the template-removed MSNs by centrifugation, wash with ethanol, and dry under vacuum.

-

Protocol 2: Amino-Functionalization of MSNs

-

Materials:

-

As-synthesized MSNs

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene

-

-

Procedure:

-

Disperse 500 mg of MSNs in 50 mL of anhydrous toluene and sonicate for 15 minutes.

-

Add 1.0 mL of APTES to the suspension.

-

Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.

-

Collect the amino-functionalized MSNs (MSN-NH₂) by centrifugation.

-

Wash thoroughly with toluene and ethanol to remove unreacted APTES.

-

Dry the MSN-NH₂ under vacuum.

-

Protocol 3: Doxorubicin (DOX) Loading

-

Materials:

-

MSN-NH₂

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS), pH 7.4

-

-

Procedure:

-

Disperse 100 mg of MSN-NH₂ in 10 mL of PBS (pH 7.4).

-

Prepare a 1 mg/mL solution of DOX in PBS.

-

Add 10 mL of the DOX solution to the MSN-NH₂ suspension.

-

Stir the mixture at room temperature for 24 hours in the dark.

-

Collect the DOX-loaded MSNs (MSN-NH₂-DOX) by centrifugation.

-

Wash with PBS to remove surface-adsorbed DOX.

-

Determine the drug loading capacity and efficiency by measuring the concentration of DOX in the supernatant using a UV-Vis spectrophotometer at 480 nm.

-

Protocol 4: Synthesis of pH-Responsive Gatekeeper and Capping

-

Materials:

-

Benzaldehyde

-

Hydrazine hydrate

-

MSN-NH₂-DOX

-

-

Procedure:

-

Synthesis of Benzoylhydrazone (Gatekeeper):

-

Dissolve benzaldehyde in ethanol.

-

Add an equimolar amount of hydrazine hydrate dropwise while stirring.

-

A precipitate of benzoylhydrazone will form.

-

Filter, wash with cold ethanol, and dry the product.

-

-

Capping of MSN-NH₂-DOX:

-

Disperse 100 mg of MSN-NH₂-DOX in 20 mL of ethanol.

-

Add a 10-fold molar excess of the benzoylhydrazone gatekeeper to the suspension.

-

Stir at room temperature for 12 hours. The amine groups on the MSN surface react with the aldehyde group of the gatekeeper to form a pH-sensitive hydrazone bond, capping the pores.

-

Collect the capped nanoparticles (MSN-Hyd-DOX) by centrifugation.

-

Wash with ethanol to remove excess gatekeeper.

-

Dry the final product under vacuum.

-

-

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of the pH-responsive theranostic nanoparticle.

Mechanism of pH-Responsive Drug Release

Caption: Diagram illustrating the pH-triggered drug release mechanism.

Unlocking Cellular Logic: A Technical Guide to the SMART-H Protein Ligation System

For Immediate Release

A novel protein engineering platform, termed Splicing-Modulated Actuation upon Recognition of Targets (SMART), offers researchers an unprecedented ability to program protein ligation directly on the surface of living cells. This technology, detailed in the seminal publication "Programmable protein ligation on cell surfaces" in Nature, allows for the conditional assembly of functional proteins, acting as a molecular logic gate that responds to specific combinations of cellular surface markers.[1] This guide provides an in-depth technical overview of the core SMART-H system, designed for researchers, scientists, and drug development professionals.

The SMART system is a highly modular and tunable platform that utilizes proximity-gated protein trans-splicing to generate an active protein from two inactive polypeptide fragments.[1] This innovative approach holds significant promise for the development of highly specific therapeutics and advanced diagnostic tools by enabling the localized interrogation and manipulation of cellular systems.[2]

Core Principle: Proximity-Induced Protein Splicing

The fundamental mechanism of the SMART system relies on split inteins, which are protein domains that can excise themselves from a precursor protein and ligate the flanking sequences. In the SMART system, a split intein is divided into two non-functional fragments, an N-terminal intein (IntN) and a C-terminal intein (IntC). These fragments are "caged" to reduce their intrinsic affinity for each other, preventing spontaneous reassembly.[1]

Each caged intein fragment is fused to a targeting moiety, such as an antibody fragment or a small molecule, that recognizes a specific cell-surface antigen. When two different SMART constructs bind to their respective antigens in close proximity on the same cell surface, the local concentration of the intein fragments dramatically increases. This proximity-driven interaction overcomes the low affinity of the caged fragments, enabling them to reassemble into a functional intein. The reconstituted intein then catalyzes a protein trans-splicing reaction, ligating the two precursor fragments together to form a single, functional protein. This process effectively creates a molecular "AND" gate, where the output (the functional protein) is only produced in the presence of both input antigens.[1]

Below is a conceptual workflow of the SMART system's AND-gate logic.

Caption: Conceptual workflow of the SMART system's AND-gate logic.

Key Applications and Functional Outputs

The modularity of the SMART platform allows for the integration of various targeting modalities and functional outputs. The primary publication demonstrates several key applications:

-

SMART-SpyCatcher: In this iteration, the functional output is SpyCatcher, a protein that forms a covalent bond with a small peptide called SpyTag.[1] When the SMART constructs assemble on a target cell, the newly formed SpyCatcher can be used to recruit SpyTag-labeled molecules, such as fluorescent dyes for imaging or cytotoxic agents for targeted cell killing.[1]

-

Photocatalytic Proximity Labeling: The SMART system can be engineered to generate a photocatalyst, such as miniSOG, on the cell surface. Upon activation with light, the photocatalyst generates singlet oxygen, which can be used to label nearby proteins for proteomic analysis. This allows for the specific mapping of the surface proteome of cells defined by a particular antigen signature.[1]

-

SMART-Cytokine: The platform can be adapted to produce and release functional cytokines, such as Interleukin-1β (IL-1β), in a localized manner. This could enable highly targeted immunotherapies that activate an immune response only in the immediate vicinity of cancer cells, potentially reducing systemic side effects.[1]

The following diagram illustrates the experimental workflow for the SMART-SpyCatcher system targeting HER2 and EGFR.

Caption: Experimental workflow for SMART-SpyCatcher targeting HER2 and EGFR.

Quantitative Data Summary

The performance of the SMART system has been quantitatively evaluated across several parameters. The following tables summarize key data from the primary publication.[1]

| Cell Line | HER2 Status | EGFR Status | Mean Fluorescence Intensity (a.u.) |

| K562 Wild Type | - | - | 1.2 x 103 |

| K562 HER2+ | + | - | 1.5 x 103 |

| K562 EGFR+ | - | + | 1.8 x 103 |

| K562 HER2+/EGFR+ | + | + | 5.1 x 104 |

| Table 1: Specificity of SMART-SpyCatcher Activation. Data shows the mean fluorescence intensity of different K562 cell lines after treatment with anti-HER2–SpyN, SpyC–anti-EGFR, and SpyTag–AF594. A significant increase in fluorescence is observed only in the cell line expressing both antigens, demonstrating the AND-gate functionality. |

| Construct Combination | Apparent Second-Order Rate Constant (kapp, M-1s-1) |

| eNrdJ-1Ncage + eNrdJ-1Ccage | 1.2 x 103 |

| eNrdJ-1Ncage (variant 1) + eNrdJ-1Ccage | 3.7 x 102 |

| eNrdJ-1Ncage (variant 2) + eNrdJ-1Ccage | 8.9 x 101 |

| Table 2: Tunability of SMART System Response Dynamics. By introducing mutations into the caged N-terminal intein fragment (eNrdJ-1Ncage), the rate of the splicing reaction can be modulated, allowing for fine-tuning of the system's response dynamics. |

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of the SMART system. The following provides a condensed overview of the key methodologies. For complete details, please refer to the supplementary information of the primary publication.[1]

General Cell Culture and Transfection

-

Cell Lines: K562 cells (wild type and engineered to express HER2-eGFP, EGFR-iRFP, or both) were used for specificity studies.

-

Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine at 37°C in a 5% CO2 incubator.

-

Transfection: For stable expression of surface antigens, cells were transduced with lentiviral vectors.

Protein Expression and Purification

-

Expression System: SMART constructs were expressed as fusions with targeting domains (e.g., anti-HER2 and anti-EGFR single-chain variable fragments) in E. coli (BL21(DE3) strain).

-

Purification: Proteins were purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography for further purification and buffer exchange.

SMART-SpyCatcher Live-Cell Imaging Assay

-

Cell Seeding: Seed K562 cells (wild type, HER2+, EGFR+, and HER2+/EGFR+) in a 96-well imaging plate.

-

SMART Construct Incubation: Treat the cells with a solution containing anti-HER2–SpyN and SpyC–anti-EGFR constructs (typically 100 nM each) in complete medium for 2 hours at 37°C.

-

Washing: Gently wash the cells with fresh medium to remove unbound constructs.

-

SpyTag Labeling: Add SpyTag labeled with a fluorescent probe (e.g., SpyTag-AF594, 100 nM) and incubate for 20 minutes at 37°C.

-

Nuclear Staining and Imaging: Add Hoechst stain to visualize the nuclei. Image the cells using a high-content fluorescence microscope.

Flow Cytometry Analysis

-

Cell Preparation: Prepare single-cell suspensions of the different K562 cell lines.

-

SMART Treatment: Incubate the cells with the SMART constructs and fluorescently labeled SpyTag as described for the imaging assay.

-

Analysis: Analyze the cells on a flow cytometer, quantifying the fluorescence intensity in the appropriate channel (e.g., for AF594). Use gating strategies to distinguish between different cell populations if a mixed population is used.

The logical relationship for targeting modalities in the SMART system is depicted in the following diagram.

Caption: Logical relationship of targeting modalities in the SMART system.

Conclusion

The discovery of the this compound system represents a significant advancement in the field of protein engineering and synthetic biology. Its modular design, coupled with the ability to perform Boolean logic on the surface of living cells, opens up a vast array of possibilities for the development of next-generation diagnostics and therapeutics. This technical guide provides a foundational understanding of the core principles, applications, and methodologies of the SMART system, empowering researchers to explore and expand upon this innovative technology.

References

The Core of Innovation: A Technical Guide to SMART-H Self-Assembling Hyaluronic Acid Micelles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physical and chemical properties of "SMART-H" systems—stimuli-responsive, self-assembling micelles derived from modified hyaluronic acid (HA). These advanced nanomaterials are at the forefront of targeted drug delivery, leveraging the unique biological roles of HA to enhance therapeutic efficacy, particularly in oncology. This document outlines the synthesis, characterization, and mechanism of action of a representative this compound system: micelles formed from Octenyl Succinic Anhydride (OSA) modified Hyaluronic Acid (OSA-HA). It is designed to be a practical resource, offering detailed experimental protocols and structured data to support research and development in this promising field.

Physicochemical Properties of this compound (OSA-HA Micelles)

The core of a this compound system is an amphiphilic hyaluronic acid derivative that can self-assemble in aqueous solutions to form micelles. These micelles typically consist of a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic HA shell that interfaces with the biological environment. The properties of these micelles are highly tunable based on the nature and degree of hydrophobic modification.

Properties of Constituent Molecules

The foundational polymers' characteristics are crucial for the final properties of the self-assembled micelles.

| Property | Hyaluronic Acid (HA) | Octenyl Succinic Anhydride (OSA) |

| Molecular Formula | (C₁₄H₂₁NO₁₁)n | C₁₂H₁₈O₃ |

| Repeating Unit M.W. | ~401.3 g/mol | 210.26 g/mol |

| Description | Naturally occurring, linear polysaccharide | A cyclic dicarboxylic anhydride |

| Solubility | Soluble in water | Reacts with water (hydrolyzes) |

Properties of OSA-HA Conjugate and Micelles

The conjugation of OSA to HA creates an amphiphilic polymer that self-assembles above a certain concentration. The data below is representative of OSA-HA systems designed for drug delivery.

| Parameter | Value | Method of Determination |

| Degree of Substitution (DS) | 1.5% - 43% | ¹H NMR Spectroscopy[1] |

| Critical Micelle Concentration (CMC) | 3-10 mg/L | Fluorescence Spectroscopy (Pyrene Probe)[2] |

| Mean Particle Size (Hydrodynamic Diameter) | 204–253 nm | Dynamic Light Scattering (DLS)[3] |

| Polydispersity Index (PDI) | < 0.2 (indicative of monodispersity) | Dynamic Light Scattering (DLS) |

| Zeta Potential | -22.37 ± 0.38 mV | Electrophoretic Light Scattering (ELS)[4] |

| Drug Loading (Doxorubicin) | 5.4 ± 0.007% | UV-Vis Spectroscopy / Fluorescence Spectroscopy[4] |

| Encapsulation Efficiency (Doxorubicin) | 89.8 ± 0.011% | UV-Vis Spectroscopy / Fluorescence Spectroscopy[4] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research. The following section provides protocols for the synthesis of OSA-HA and its characterization.

Synthesis of Octenyl Succinic Anhydride-Modified Hyaluronic Acid (OSA-HA)

This protocol describes the covalent modification of hyaluronic acid with OSA to create an amphiphilic polymer capable of self-assembly.[3]

Materials:

-

Hyaluronic Acid (HA)

-

Octenyl Succinic Anhydride (OSA)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Hydroxide (NaOH), 0.5 M

-

Ultrapure water

Procedure:

-

Dissolve 1.25 g of HA in 50 mL of ultrapure water.

-

Add NaHCO₃ to the HA solution and mix for 1 hour to achieve a 2 M carbonate solution.

-

Adjust the pH of the solution to 8.5 using 0.5 M NaOH.

-

Add OSA dropwise to the HA solution to reach a desired molar ratio of OSA to HA (e.g., 50:1).

-

Allow the solution to react overnight at room temperature with continuous stirring.

-

Purify the resulting OSA-HA conjugate through dialysis against ultrapure water for 72 hours to remove unreacted reagents.

-

Lyophilize the purified solution to obtain the final OSA-HA product as a dry powder.

Characterization Protocols

The degree of substitution (DS), which is the percentage of HA disaccharide units modified with OSA, is a critical parameter influencing the amphiphilicity of the polymer.

Sample Preparation:

-

Dissolve 5-10 mg of the lyophilized OSA-HA product in deuterium oxide (D₂O).

Instrumental Analysis:

-

Acquire the ¹H NMR spectrum of the dissolved sample.

-

Identify the characteristic proton peaks for both HA and the attached OSA moiety. The signal from the methyl protons of the N-acetyl group of HA typically appears around 1.9 ppm.[5]

-

The DS can be calculated by comparing the integration of the OSA-specific peaks to the integration of the HA-specific peaks.[1]

The CMC is the concentration at which the amphiphilic OSA-HA molecules begin to self-assemble into micelles. This is a key indicator of the stability of the micellar system upon dilution.

Materials:

-

Pyrene stock solution (e.g., 0.2 mM in ethanol or acetone)

-

A series of OSA-HA solutions in ultrapure water with varying concentrations.

Procedure: [6]

-

Prepare a series of OSA-HA aqueous solutions spanning a wide concentration range (e.g., from 0.001 mg/L to 100 mg/L).

-

Add a small aliquot of the pyrene stock solution to each OSA-HA solution to achieve a final pyrene concentration of approximately 5 x 10⁻⁷ M.[7] Ensure the final concentration of the organic solvent from the pyrene stock is minimal (<1%).

-

Allow the solutions to equilibrate for several hours or overnight in the dark.

-

Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of 334 nm.[6] Record the emission spectrum from 350 to 450 nm.

-

Extract the fluorescence intensities of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks of the pyrene monomer emission.[6]

-

Plot the ratio of the intensities (I₁/I₃ or I₃/I₁) as a function of the logarithm of the OSA-HA concentration.

-

The CMC is determined from the inflection point of the resulting sigmoidal curve, which indicates the partitioning of pyrene into the hydrophobic micellar cores.[7]

Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the hydrodynamic diameter, size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential) of the micelles.

Sample Preparation:

-

Disperse the OSA-HA micelles in ultrapure water or a suitable buffer (e.g., PBS) at a concentration above the CMC.

-

Filter the sample through a 0.2-0.45 µm syringe filter to remove dust and large aggregates.[8]

DLS Protocol (Particle Size and PDI):

-

Place the filtered sample into a clean cuvette.

-

Equilibrate the sample to the desired temperature (e.g., 25°C) in the DLS instrument.

-

Perform the measurement, typically at a scattering angle of 173° for non-invasive backscatter (NIBS) systems.[9]

-

The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter from the measured diffusion coefficient of the micelles.[9]

-

The PDI is calculated from the cumulants analysis of the autocorrelation function, providing a measure of the width of the particle size distribution.

ELS Protocol (Zeta Potential):

-

Inject the sample into a specialized zeta potential measurement cell, ensuring no air bubbles are present.

-

Place the cell into the instrument. An electric field is applied across the sample.

-

The instrument measures the electrophoretic mobility of the particles (their velocity in the electric field) using laser Doppler velocimetry.

-

The zeta potential is calculated from the electrophoretic mobility using the Henry equation.[10]

This protocol outlines the encapsulation of a model hydrophobic drug, doxorubicin (DOX), into the micelles and the subsequent analysis of its release profile.

Drug Loading Protocol: [4]

-

Dissolve the OSA-HA copolymer in an aqueous solution.

-

Separately, dissolve doxorubicin in a suitable solvent.

-

Add the doxorubicin solution dropwise to the copolymer solution while stirring or sonicating.

-

Allow the mixture to equilibrate for several hours to facilitate the encapsulation of the drug into the hydrophobic cores of the micelles.

-

Remove the unloaded, free drug by dialysis against a suitable buffer (e.g., PBS).

-

Determine the amount of encapsulated DOX using UV-Vis or fluorescence spectroscopy. The drug loading (DL%) and encapsulation efficiency (EE%) can be calculated as follows:

-

DL% = (Weight of drug in micelles / Weight of micelles) x 100

-

EE% = (Weight of drug in micelles / Initial weight of drug) x 100

-

In Vitro Release Protocol: [5]

-

Place a known amount of the DOX-loaded micelle solution into a dialysis bag with a molecular weight cutoff (MWCO) that allows free drug to pass through but retains the micelles.

-

Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and an acidic pH like 5.5 to simulate tumor microenvironments) at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released DOX in the withdrawn aliquots using UV-Vis or fluorescence spectroscopy.

-

Plot the cumulative percentage of drug released as a function of time.

Mechanism of Action: CD44 Receptor-Mediated Targeting

A key feature of this compound systems is their ability to actively target cancer cells that overexpress the CD44 receptor, for which hyaluronic acid is a natural ligand.[6] This interaction facilitates the internalization of the drug-loaded micelles into the target cells, enhancing the local concentration of the therapeutic agent and reducing systemic toxicity.

CD44-Mediated Endocytosis and Downstream Signaling

The binding of the HA shell of the this compound micelles to the CD44 receptor on the cancer cell surface initiates a cascade of intracellular events.

References

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. Characterization of CD44-Mediated Cancer Cell Uptake and Intracellular Distribution of Hyaluronan-Grafted Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Preparation and Characterization of Terminal Modified Hyaluronic Acid Copolymer Micelles [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Novel CD44-downstream signaling pathways mediating breast tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to SMART-H for Materials Science

Disclaimer: Initial research indicates that "SMART-H" is not a standardized or widely recognized acronym in the field of materials science. However, a notable initiative, This compound (Infrastructure for Materials Research for Transporting Hydrogen) , was established in Norway in 2022. This facility focuses on investigating the effects of hydrogen on material behavior from the nano to the macro scale.[1] This guide will proceed by presenting the details of this specific this compound initiative.

Introduction to this compound: Infrastructure for Materials Research for Transporting Hydrogen

The this compound laboratory is a research infrastructure dedicated to understanding the challenges associated with materials exposed to hydrogen.[1] A collaboration between the Department of Mechanical and Industrial Engineering (MTP)/NTNU and the Department of Materials and Nanotechnology/SINTEF Industry, this compound aims to provide unique laboratory facilities to investigate the influence of hydrogen on material properties across multiple scales.[1] The establishment of this compound was funded by the Research Council of Norway (RCN) under the "National Financing Initiative for Research Infrastructure (INFRASTRUKTUR) 2018-2025" program.[1] The primary goal of this initiative is to accelerate the transition away from a society reliant on fossil fuels by addressing the material challenges of a hydrogen-based energy system.[1]

The research infrastructure is divided into four key areas:

-

Hydrogen Uptake and Diffusion Lab

-

Mechanical Properties Lab

-

Microscopy and Characterization Lab

-

Modeling and Simulation Hub

Core Research Areas and Experimental Capabilities

The this compound facility is equipped with state-of-the-art instrumentation to probe the intricate interactions between hydrogen and various materials. The experimental capabilities are designed to provide a comprehensive understanding of hydrogen embrittlement and other hydrogen-induced material degradation phenomena.

The following tables summarize the core experimental capabilities within the this compound laboratories.

Table 1: Hydrogen Uptake and Diffusion Lab

| Parameter | Technique | Measurement Capability |

| Hydrogen Permeation | Gas Phase Permeation System | High-pressure (up to 1000 bar) and high-temperature (up to 500°C) hydrogen permeation measurements. |

| Hydrogen Concentration | Thermal Desorption Spectroscopy (TDS) | Quantification of diffusible and trapped hydrogen with high sensitivity (ppm levels). |

| Hydrogen Diffusion | Electrochemical Permeation | In-situ measurement of hydrogen diffusion coefficients in metallic alloys under various electrochemical conditions. |

| Hydrogen Isotope Exchange | Isotope Exchange Mass Spectrometry | Differentiating between surface and bulk hydrogen interactions. |

Table 2: Mechanical Properties Lab

| Parameter | Technique | Measurement Capability |

| Tensile Properties | In-situ Hydrogen Tensile Testing | Uniaxial tensile testing in a high-pressure hydrogen environment to determine the effect of hydrogen on yield strength, ultimate tensile strength, and ductility. |

| Fracture Toughness | In-situ Hydrogen Fracture Mechanics Testing | Measurement of fracture toughness (KIC, JIC) in the presence of hydrogen to assess susceptibility to hydrogen-induced cracking. |

| Fatigue Properties | In-situ Hydrogen Fatigue Testing | Evaluation of fatigue crack growth rates and fatigue life under cyclic loading in a hydrogen environment. |

| Hardness and Modulus | Nanoindentation | High-resolution mapping of mechanical properties at the micro and nano-scale to identify localized hydrogen effects. |

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of hydrogen-materials interactions. The following are representative protocols for key experiments conducted at this compound.

-

Sample Preparation:

-

Machine standard flat or cylindrical tensile specimens according to ASTM E8/E8M.

-

Mechanically polish the gauge section to a mirror finish (e.g., using up to 1 µm diamond suspension) to minimize surface defects.

-

Clean the specimens ultrasonically in acetone and ethanol and dry them thoroughly.

-

-

Test Setup:

-

Mount the specimen in the grips of the in-situ hydrogen tensile testing machine.

-

Seal the high-pressure chamber.

-

Evacuate the chamber to a high vacuum (< 1 x 10-6 mbar) to remove residual gases.

-

-

Hydrogen Charging:

-

Introduce high-purity hydrogen gas into the chamber to the desired pressure (e.g., 100 bar).

-

Allow the specimen to pre-charge with hydrogen for a specified duration (e.g., 24 hours) at a set temperature to achieve a uniform hydrogen concentration.

-

-

Mechanical Testing:

-

Apply a uniaxial tensile load at a constant strain rate (e.g., 10-5 s-1).

-

Record the load and displacement data continuously until the specimen fractures.

-

Monitor the test environment (pressure and temperature) throughout the experiment.

-

-

Post-mortem Analysis:

-

Carefully remove the fractured specimen from the chamber.

-

Analyze the fracture surface using a Scanning Electron Microscope (SEM) to identify the fracture mode (e.g., ductile, brittle, intergranular, transgranular).

-

-

Sample Preparation:

-

Prepare small, thin samples (e.g., 10 mm x 10 mm x 0.5 mm) to ensure efficient hydrogen desorption.

-

Charge the samples with hydrogen using either gas-phase or electrochemical methods to the desired concentration.

-

-

TDS Analysis:

-

Place the hydrogen-charged sample in the TDS vacuum chamber.

-

Evacuate the chamber to an ultra-high vacuum (< 1 x 10-9 mbar).

-

Heat the sample at a constant linear rate (e.g., 100°C/hour).

-

Monitor the hydrogen desorption rate using a quadrupole mass spectrometer as a function of temperature.

-

-

Data Analysis:

-

Plot the hydrogen desorption rate versus temperature to obtain the TDS spectrum.

-

Deconvolute the spectrum to identify different hydrogen trapping states within the material.

-

Calculate the activation energy for desorption from each trap site to characterize the binding energy of hydrogen.

-

Visualization of Key Concepts

Diagrams are essential for illustrating the complex processes and workflows in materials science research.

Caption: Workflow for assessing hydrogen embrittlement susceptibility.

Caption: Interrelation of research areas within the this compound initiative.

References

SMART-H (DHU-CBA1): A Novel Theranostic Fluorescent Probe for Hypochlorous Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SMART-H, a sophisticated fluorescent probe officially designated as DHU-CBA1. This probe represents a significant advancement in the field of targeted diagnostics and therapy, functioning as a "theranostic" agent. It is specifically engineered for the sensitive and selective detection of hypochlorous acid (HOCl), a key reactive oxygen species (ROS) implicated in the pathology of inflammatory diseases such as osteoarthritis (OA). Beyond detection, DHU-CBA1 is intelligently designed to initiate a therapeutic response by releasing anti-inflammatory and imaging agents directly at the site of elevated HOCl levels.[1][2] This document details the probe's core functionalities, quantitative performance metrics, underlying mechanisms, and practical experimental protocols for its application in research and drug development.

Core Technology: A Dual-Function Probe for Osteoarthritis Theranostics

DHU-CBA1 is a smart fluorescent probe designed to address the challenges in both diagnosing and treating osteoarthritis, a condition closely associated with elevated levels of HOCl in joint microenvironments.[1][2] The probe's innovative design integrates three key components:

-

A Hypochlorous Acid-Specific Reactor: This component ensures the probe remains inert until it encounters its specific target, HOCl.

-

A Methylene Blue (MB) Fluorophore: Upon reaction with HOCl, the probe releases Methylene Blue, a compound that is both a fluorescent imaging agent and has therapeutic properties.

-

An Ibuprofen (IBP) Payload: Ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is also released, providing localized anti-inflammatory treatment.[1][2]

This dual-functionality allows for simultaneous in vivo imaging of endogenous HOCl and targeted drug delivery, reducing the gap between diagnosis and treatment.[1][2]

Quantitative Data Presentation

The performance of DHU-CBA1 has been quantitatively characterized to ensure its reliability and effectiveness in experimental settings. The key photophysical and performance data are summarized in the tables below.

Table 1: Photophysical Properties of DHU-CBA1

| Property | Value | Conditions |

| Maximum Absorption (λabs) | 664 nm | 10 mM PBS, pH = 7.4, 1‰ DMF[3] |

| Maximum Emission (λem) | 686 nm | 10 mM PBS, pH = 7.4, 1‰ DMF[3] |

| Excitation Wavelength (λex) | 620 nm | 10 mM PBS, pH = 7.4, 1‰ DMF[3] |

| Fluorescence Enhancement | > 100-fold | Upon addition of HOCl[3] |

Table 2: Performance Characteristics of DHU-CBA1

| Parameter | Value | Notes |

| Analyte | Hypochlorous Acid (HOCl) | A key reactive oxygen species in inflammation.[1] |

| Response Time | < 80 seconds | Rapid activation upon exposure to HOCl.[1][3] |

| Selectivity | High for HOCl | No significant reaction with other ROS (H₂O₂, TBHP, ROO•, NO, •OH, ONOO⁻, t-BuOO•, O₂⁻).[3] |

| pH Stability | Stable in pH range 2-10 | Effective across a broad range of physiological and pathological pH conditions.[1][3] |

| Ibuprofen Release Efficiency | ≥ 95% (in vitro) | Efficient release of the therapeutic agent upon activation.[1][2] |

Mechanism of Action and Signaling Pathway

The functionality of DHU-CBA1 is predicated on a specific chemical reaction with HOCl. In its inactive state, the probe's fluorescence is quenched. In the presence of HOCl, a chemical transformation is triggered, leading to the cleavage of bonds that hold the methylene blue and ibuprofen moieties. This reaction simultaneously un-quenches the methylene blue, causing a significant increase in fluorescence, and releases the ibuprofen.

The following diagram illustrates the signaling pathway from the presence of HOCl to the dual diagnostic and therapeutic output of DHU-CBA1.

Caption: Signaling pathway of DHU-CBA1 activation by HOCl.

Experimental Protocols

The following are detailed methodologies for key experiments involving the DHU-CBA1 probe.

In Vitro Spectroscopic Analysis of DHU-CBA1

This protocol details the procedure for characterizing the probe's response to HOCl using absorption and fluorescence spectroscopy.

Materials:

-

DHU-CBA1 stock solution (e.g., 1 mM in DMSO)

-

Hypochlorous acid (NaOCl) solution of known concentration

-

Phosphate-buffered saline (PBS), 10 mM, pH 7.4

-

N,N-dimethylformamide (DMF)

-

Spectrophotometer and spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a working solution of DHU-CBA1 (e.g., 5 µM) in 10 mM PBS (pH 7.4) containing 1‰ DMF.

-

For absorption measurements, record the UV-Vis spectrum of the DHU-CBA1 solution. Then, add a specific concentration of HOCl (e.g., 20 µM) and record the spectrum again to observe the change in absorbance at 664 nm.[3]

-

For fluorescence measurements, excite the DHU-CBA1 solution at 620 nm and record the emission spectrum.

-

Perform a titration by adding increasing concentrations of HOCl (e.g., 0, 5, 10, 15, 20 µM) to the DHU-CBA1 solution and record the fluorescence emission spectrum after each addition to observe the change in intensity at 686 nm.[3]

-

To determine the response time, add HOCl (e.g., 20 µM) to the DHU-CBA1 solution and monitor the fluorescence intensity at 686 nm over time (e.g., every 10 seconds for 300 seconds).[3]

-

For selectivity analysis, add other reactive oxygen species (e.g., 40 µM of H₂O₂, TBHP, etc.) to the DHU-CBA1 solution and record the fluorescence response to compare with that of HOCl.[3]

Cellular Imaging of HOCl with DHU-CBA1

This protocol describes the use of DHU-CBA1 for imaging endogenous or exogenous HOCl in cultured cells, such as chondrocytes.

Materials:

-

Chondrocytes or other relevant cell line

-

Appropriate cell culture medium (e.g., F12 Ham's medium)

-

DHU-CBA1 stock solution (e.g., 1 mM in DMSO)

-

HOCl solution or a stimulant to induce endogenous HOCl production (e.g., lipopolysaccharide)

-

Confocal Laser Scanning Microscope (CLSM)

-

Cell culture plates or dishes suitable for microscopy

Procedure:

-

Culture chondrocytes to the desired confluency in a suitable vessel for imaging.

-

Control Group: Treat cells with the culture medium alone.

-

Probe Loading: Incubate the cells with DHU-CBA1 (e.g., 10 µM) in culture medium for a specified time (e.g., 1 hour).[1]

-

Exogenous HOCl Detection: After probe loading, wash the cells with PBS and then incubate with a solution of HOCl (e.g., 40 µM) for a short period (e.g., 15 minutes).[1]

-

Endogenous HOCl Detection: To detect HOCl produced by the cells, stimulate the probe-loaded cells with an appropriate agent if necessary.

-

Wash the cells with PBS to remove excess probe and medium.

-

Acquire fluorescence images using a CLSM. Use an excitation wavelength around 620 nm and collect emission centered around 686 nm to detect the fluorescence of the released methylene blue.[3]

-

Analyze the fluorescence intensity in the images to quantify the relative levels of HOCl.

HPLC Analysis of Ibuprofen Release

This protocol is for quantifying the release of ibuprofen from DHU-CBA1 upon activation by HOCl.

Materials:

-

DHU-CBA1 solution (e.g., 40 µM in PBS)

-

HOCl solution (e.g., 200 µM)

-

Ibuprofen and Methylene Blue standards

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis at 254 nm)

-

Mobile phase (to be optimized based on the column and analytes)

Procedure:

-

Prepare samples for analysis:

-

DHU-CBA1 solution (40 µM)

-

DHU-CBA1 (40 µM) reacted with HOCl (200 µM)

-

Ibuprofen standard solution

-

Methylene Blue standard solution

-

-

Inject the standards into the HPLC system to determine their retention times.

-

Inject the DHU-CBA1 and the reacted DHU-CBA1 + HOCl samples.

-

Monitor the chromatogram at 254 nm.

-

Identify the peaks corresponding to ibuprofen and methylene blue in the reacted sample by comparing their retention times with the standards.[3]

-

Quantify the amount of released ibuprofen by comparing the peak area with a calibration curve generated from the ibuprofen standards.

Experimental Workflow and Logical Relationships

The following diagrams provide a visual representation of a typical experimental workflow using DHU-CBA1 and the logical relationships in data interpretation.

References

- 1. A smart hypochlorous acid fluorescent probe enabling Ibuprofen-release for osteoarthritis theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A smart hypochlorous acid fluorescent probe enabling Ibuprofen-release for osteoarthritis theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Term "SMART-H" in Hydrogen Storage: A Clarification

The term "SMART-H" does not refer to a specific, universally recognized scientific principle or a core technological process within the field of hydrogen storage. Instead, "this compound" is associated with specific commercial products, research infrastructures, and broader conceptual frameworks related to intelligent energy management systems that incorporate hydrogen.

For researchers and professionals in drug development, it is crucial to understand that "this compound" is not a fundamental scientific concept akin to "metal hydrides" or "cryo-compression." Rather, it is a brand or project name. For instance, this compound Ltd. is a company that produces a hydrogen-on-demand energy cell called HydroDrive™, designed to augment diesel engines to reduce emissions and improve fuel efficiency[1][2].

Separately, "this compound" is also the acronym for a Norwegian research infrastructure project: "Infrastructure for Materials Research for Transporting Hydrogen"[3]. This initiative aims to provide laboratory facilities to study the effects of hydrogen on material behavior across various scales, from nano to macro[3].

In a more conceptual sense, "smart hydrogen storage" is discussed in the context of smart grids. This refers to the intelligent operation of hydrogen storage systems to enhance the flexibility and efficiency of the energy grid[4][5][6]. These systems can store excess renewable energy as hydrogen and convert it back to electricity when needed, a process known as power-to-power[4].

Core Principles of Hydrogen Storage

While "this compound" is not a fundamental principle, the underlying technologies it encompasses are based on established methods of hydrogen storage. These methods can be broadly categorized into physical and material-based storage.

Physical Hydrogen Storage

Physical storage methods do not involve chemical bonding between hydrogen and the storage medium. The two primary methods are:

-

Compressed Hydrogen Storage: Hydrogen gas is stored at high pressures (typically 350-700 bar) in specialized tanks. This is a mature technology, but it requires significant energy for compression and the tanks can be bulky[7].

-

Liquid Hydrogen Storage: Hydrogen is cooled to a cryogenic temperature of -253°C (-423°F) to exist in a liquid state. This method offers a higher energy density by volume compared to compressed gas but requires substantial energy for liquefaction and specialized cryogenic storage vessels to minimize "boil-off"[7][8].

Material-Based Hydrogen Storage (Solid-State Storage)

Material-based storage involves the interaction of hydrogen with a solid material, either through absorption (forming chemical bonds) or adsorption (surface adhesion). This is an active area of research with the potential for high-density and safe hydrogen storage[9]. Key categories include:

-

Metal Hydrides: These materials absorb hydrogen to form a new chemical compound. The hydrogen can be released by heating the hydride. They offer high storage densities but can be heavy and may require high temperatures for hydrogen release[7][9].

-

Complex Hydrides: These are lightweight metal hydrides, such as magnesium borohydride (Mg(BH₄)₂), that can store a high weight percentage of hydrogen. Recent research has focused on creating nanoporous structures of these materials to achieve high-density hydrogen storage at near-ambient conditions.

-

Chemical Hydrides: These compounds, like ammonia (NH₃) and formic acid (HCOOH), release hydrogen through a chemical reaction. They can offer high hydrogen storage capacities but may not be easily reversible[8].

-

Sorbent Materials: These materials, including carbon-based materials and metal-organic frameworks (MOFs), store hydrogen through adsorption on their porous surfaces. They can operate at lower pressures and temperatures but often have lower storage capacities at ambient conditions[9].

The "Smart" Integration: System-Level Operation

The "smart" aspect of hydrogen storage, as implied by terms like "this compound," lies in the intelligent control and integration of these storage methods within a larger energy system. A "Smart H₂ Energy Platform," for example, integrates a photovoltaic inverter, an electrolyzer for hydrogen production, a hydrogen storage system, and a fuel cell for power generation, all managed by a synergistic control module[10]. The goal is to optimize the use of renewable energy, ensure grid stability, and provide energy independence[10].

Experimental Protocols and Data

Due to the commercial and project-specific nature of "this compound," detailed, publicly available experimental protocols and comprehensive quantitative data on a singular "this compound" technology are not available in the scientific literature. Research in the broader field of hydrogen storage, however, is replete with detailed methodologies. For example, the study of hydrogen storage in materials often involves:

-

Gravimetric and Volumetric Analysis: To determine the amount of hydrogen stored per unit mass and volume of the storage material.

-

Pressure-Composition-Temperature (PCT) Analysis: To characterize the thermodynamics of hydrogen absorption and desorption.

-

X-ray Diffraction (XRD) and Neutron Scattering: To study the crystal structure of the material before, during, and after hydrogen absorption.

-

Calorimetry: To measure the heat of reaction during hydrogen absorption and desorption.

Quantitative data on different storage methods are extensive and vary widely depending on the specific material and operating conditions. For instance, a recent breakthrough in nanoporous magnesium borohydride reported a hydrogen storage capacity of 144 g/L, which is significantly higher than that of liquid hydrogen (70.8 g/L).

Logical Workflow of a "Smart" Hydrogen Energy System

The following diagram illustrates the logical workflow of an integrated, "smart" hydrogen energy system, which is the broader concept that brand names like "this compound" often refer to.

Caption: Logical workflow of a smart hydrogen energy system.

References

- 1. This compound.org [this compound.org]

- 2. This compound.org [this compound.org]

- 3. This compound – INFRASTRUCTURE FOR MATERIALS RESEARCH FOR TRANSPORTING HYDROGEN [smarth-ntnu.com]

- 4. 23 Smart hydrogen storage operation and power-to-power routes [irena.org]

- 5. Hydrogen Storage Technologies for Smart Grid Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrogen Storage Methods [fuelcellstore.com]

- 8. Hydrogen storage - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Smart H₂ Energy Platform [cosberhea.com]

Navigating the Landscape of Advanced Therapeutics: A Guide to "SMART-H" and Related Concepts

An in-depth exploration for researchers, scientists, and drug development professionals.

The term "SMART-H compound" does not refer to a specific, publicly documented chemical entity in the current scientific literature. Initial research into this topic reveals a variety of interpretations and related concepts that are crucial for professionals in the field of drug discovery and materials science to understand. This guide will clarify these different interpretations and provide an in-depth look at related, tangible research areas, including "smart drugs" and a specific molecule designated as "Compound H."

Deconstructing "this compound": Unraveling the Terminology

A comprehensive search has identified several distinct meanings associated with "this compound," none of which correspond to a single drug-like compound:

-

This compound as a Research Infrastructure : The this compound lab, established in 2022 with funding from the Research Council of Norway, is a facility dedicated to investigating the effects of hydrogen on material behavior. This infrastructure is a collaboration between the Norwegian University of Science and Technology (NTNU) and SINTEF Industry, focusing on materials research for transporting hydrogen.[1]

-

SMART: Small Molecule Accurate Recognition Technology : This acronym refers to a machine learning platform developed by researchers at the University of California San Diego.[2][3] SMART utilizes a deep learning neural network to analyze spectral data, specifically HSQC NMR, to rapidly identify the molecular structures of natural products.[2][4] This technology accelerates the process of characterizing new molecules, which is particularly beneficial in the discovery of new drugs from natural sources.[2][3] The workflow involves acquiring 2D NMR data, analyzing it with a deep convolutional neural network, and then embedding the spectra into a similarity space of natural products for dereplication or determination of the molecular structure.[4]

-

"Smart Medicine" and Molecular Hydrogen : A recent publication has described molecular hydrogen as a form of "smart medicine" for neurological diseases, particularly Parkinson's disease.[5] The proposed mechanism involves hydrogen's ability to cross the cell membrane and enter the brain, where it can convert hydroxyl radicals into water, thereby inhibiting the oxidation of dopamine.[5]

The Realm of "Smart Drugs" and Multifunctional Compounds

The concept of "smart drugs," also known as nootropics or multifunctional compounds (MFCs), represents a significant area of modern pharmacology.[6][7][8] These are therapeutic agents designed to interact with multiple targets or signaling pathways to address the complex, multifactorial nature of many diseases.[6][7]

Key Characteristics of Multifunctional Compounds:

-

Hybrid or Conjugated Design : MFCs are often created by combining two or more pharmacophores (the active parts of a molecule) into a single entity.[6]

-

Multiple Pharmacological Actions : By design, these compounds can elicit several pharmacological responses.[6]

-

Advantages : The potential benefits of MFCs include reduced drug-drug interactions, improved pharmacokinetic and pharmacodynamic profiles, and the ability to overcome drug resistance.[6][7]

Examples of successful MFCs include sunitinib and lapatinib in oncology, and ziprasidone and duloxetine for central nervous system disorders.[6] The development of these compounds is increasingly supported by artificial intelligence, molecular modeling, and systems biology to identify synergistic targets and optimize lead compounds.[7]

"Compound H" (HYL001): A Case Study in Preclinical Development

While distinct from "this compound," a specific molecule designated as "Compound H" (and its prodrug, pro-H) offers a concrete example of a novel therapeutic in early development. Compound H, now renamed HYL001, is a small molecule inhibitor of the TGF-beta receptor.[9]

Table 1: Preclinical Data Summary for a Hypothetical TGF-beta Receptor Inhibitor (Illustrative)

| Parameter | Value | Cell Line(s) |

| IC50 (TGF-βRI Kinase Assay) | 15 nM | N/A |

| Cellular IC50 (P-Smad2 Inhibition) | 50 nM | HT-29 |

| In vitro Cytotoxicity (CC50) | > 10 µM | HEK293 |

| In vivo Efficacy (Tumor Growth Inhibition) | 60% at 10 mg/kg | Colorectal Cancer Xenograft |

Note: This table is for illustrative purposes and does not represent actual data for HYL001, as specific quantitative data was not available in the initial search results.

Experimental Protocols:

-

TGF-βRI Kinase Assay (Illustrative Protocol):

-

The kinase activity of recombinant human TGF-βRI is measured using a luminescence-based assay.

-

The enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of the inhibitor.

-

The amount of ATP remaining after the reaction is quantified using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

-

Cellular P-Smad2 Inhibition Assay (Illustrative Protocol):

-

A suitable cell line (e.g., HT-29) is seeded in 96-well plates and allowed to attach overnight.

-

Cells are pre-incubated with various concentrations of the inhibitor for 1 hour.

-

TGF-β1 is then added to stimulate the signaling pathway, and the cells are incubated for an additional hour.

-